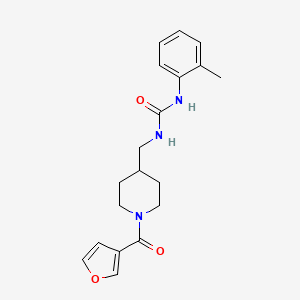
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Characterization
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea and its derivatives have been synthesized and characterized for their potential in various scientific fields. Research has shown the synthesis and characterization of urea and thiourea derivatives, including studies on their antibacterial and antifungal activities. These derivatives have been evaluated for their efficacy against a variety of microbial strains, showcasing their potential as bioactive molecules. Additionally, quantum chemical calculations have been employed to understand their molecular properties, further affirming their applicability in medicinal chemistry and drug design (Alabi et al., 2020).
Applications in Organic Synthesis
The compound's structure, incorporating the furan-3-carbonyl and piperidin-4-yl units, plays a crucial role in organic synthesis. Techniques have been developed for the steric protection, metalation, and cleavage of highly hindered ureas, with the piperidine derivatives being specifically metalated to achieve high yields. Such methodologies offer promising avenues for the application of sterically blocked carbonyl compounds in organic synthesis, providing a foundation for the development of novel synthetic routes (Hassel & Seebach, 1978).
Inhibition of Glycosidases
Derivatives of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea have been explored for their inhibitory activity against glycosidases. The synthesis of calystegine analogues and their evaluation against various glycosidases highlight the importance of structural features for enzyme inhibition. These studies contribute to our understanding of the structural requirements for potent and specific inhibition of key enzymes, with potential implications for the development of therapeutic agents (García-Moreno et al., 2004).
Anticholinesterase Activity
Research on the anticholinesterase activity of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea derivatives reveals their potential in the treatment of neurodegenerative diseases. Studies have synthesized and assessed a series of compounds for their antiacetylcholinesterase activity, optimizing structural elements to enhance inhibitory effectiveness. These findings open up new possibilities for the design of drugs targeting cholinesterase enzymes, which are pivotal in the pathogenesis of diseases like Alzheimer's (Vidaluc et al., 1995).
Corrosion Inhibition
The urea-derived Mannich bases related to 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea have been examined for their corrosion inhibition properties on mild steel surfaces in acidic environments. These studies have demonstrated the compounds' effectiveness in protecting metal surfaces from corrosion, highlighting their potential application in industrial settings where corrosion resistance is crucial (Jeeva et al., 2015).
properties
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-2-3-5-17(14)21-19(24)20-12-15-6-9-22(10-7-15)18(23)16-8-11-25-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUARFOFJUXQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

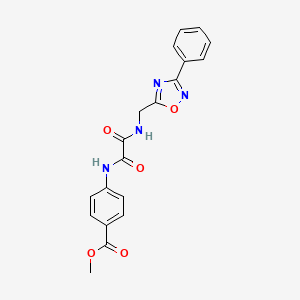
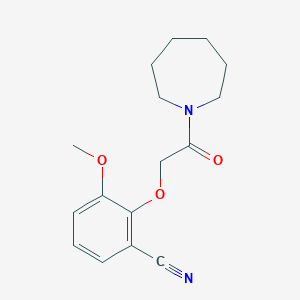
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)
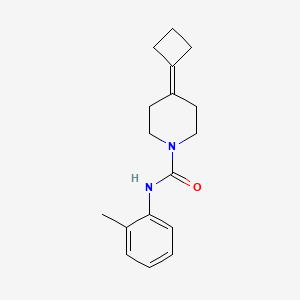
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
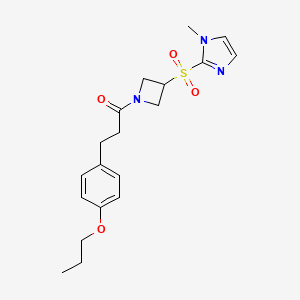

![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)
![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)